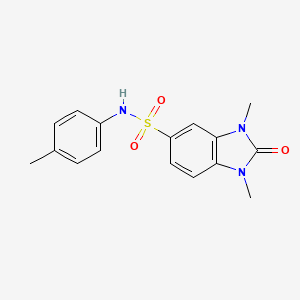![molecular formula C18H27N5O2 B5615516 3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5615516.png)
3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research on piperidine derivatives, including those with complex substituents such as imidazol, oxadiazole, and cyclobutyl groups, focuses on exploring their synthesis, molecular structure, chemical reactions, and properties. These studies aim to understand the compound's behavior, reactivity, and potential applications in various fields, excluding specific drug use and dosage information.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions, including cyclization, condensation, and functional group transformations. For example, Feskov et al. (2019) described the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, demonstrating advanced methods for constructing complex molecular architectures using cyclization as a key step (Feskov et al., 2019).
Molecular Structure Analysis
X-ray diffraction and computational methods, such as DFT calculations, play crucial roles in analyzing the molecular structure of piperidine derivatives. For instance, Kumara et al. (2017) utilized single crystal X-ray diffraction and DFT calculations to analyze novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, shedding light on the compound's molecular geometry, conformations, and electronic properties (Kumara et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can include substitutions, additions, and cyclizations, which significantly impact their chemical properties. For example, Rajkumar et al. (2014) described the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, highlighting the role of catalysis in promoting specific chemical transformations (Rajkumar et al., 2014).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The study by Şahin et al. (2012) on 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one provided insights into how specific functional groups affect these properties through X-ray diffraction studies and DFT calculations (Şahin et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for forming specific interactions, are critical for understanding the behavior of piperidine derivatives. The work by Lamphon et al. (2004) on the synthesis of unknown thiazolopyridine derivatives highlights the exploration of chemical properties through synthetic and analytical techniques (Lamphon et al., 2004).
Propiedades
IUPAC Name |
5-[[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]methyl]-3-(methoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-24-13-16-20-17(25-21-16)12-22-8-3-6-15(11-22)18-19-7-9-23(18)10-14-4-2-5-14/h7,9,14-15H,2-6,8,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYFYOHQNZVOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)CN2CCCC(C2)C3=NC=CN3CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5615439.png)

![methyl [2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B5615475.png)
![2-ethyl-N-[2-(5-methyl-2-furyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5615488.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5615495.png)

![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-allyl-N-2-propyn-1-yl-3-isoxazolecarboxamide](/img/structure/B5615531.png)
![1-(2-pyridinyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5615536.png)
![N-methyl-2-(2-pyridinyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5615544.png)
![N~1~,N~1~-dimethyl-N~3~-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-piperidinedicarboxamide](/img/structure/B5615552.png)
![1-{5-[3-(methylthio)phenyl]-2-furoyl}pyrrolidine](/img/structure/B5615557.png)

![8-(2-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615563.png)
![N-(4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5615570.png)